Pyrimido[4,5-E][1,2,3,4]tetrazine
Description
Properties
CAS No. |
6133-70-6 |
|---|---|
Molecular Formula |
C4H2N6 |
Molecular Weight |
134.10 g/mol |
IUPAC Name |
pyrimido[4,5-e]tetrazine |
InChI |
InChI=1S/C4H2N6/c1-3-4(6-2-5-1)8-10-9-7-3/h1-2H |
InChI Key |
ILIXZDAXEYSHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Annulation Strategies
Annulation reactions are a cornerstone in the synthesis of fused tetrazines. For example, pyrido-annelated tetrazines have been synthesized via [3+3] and [5+1] annulation reactions, where bifunctional reagents react under solvent-free conditions to form the tetrazine ring system efficiently. This approach tolerates a wide variety of functional groups and proceeds with high yields and fast reaction rates without the need for catalysts.
Cycloaddition Reactions
[4+2] Cycloaddition reactions of azodicarboxylic acid derivatives with 1,2-diazabuta-1,3-dienes have been reported for the synthesis of 1,2,3,4-tetrazines, which are structurally related to pyrimido-tetrazines. These reactions proceed under mild conditions and provide good yields, demonstrating scalability and versatility.
Intramolecular Cyclization of Azide Derivatives
Intramolecular cyclization involving azide groups and pyrimidinone nitrogen atoms has been utilized to form tetrazine rings. For instance, azide derivatives prepared from chloro precursors react under reflux in dimethylformamide (DMF) to yield fused tetrazines with good efficiency.
Specific Preparation Methods of Pyrimido[4,5-E]tetrazine
Although direct literature on pyrimido[4,5-E]tetrazine is limited, closely related fused tetrazines such as pyrido[1,2-b]tetrazepines and thieno-pyrimido-tetrazines provide valuable synthetic insights.
Solvent-Free Fusion of Precursors
A practical and efficient method involves the fusion of equimolar amounts of appropriate precursors at elevated temperatures (150–170 °C) without solvent. For example, the fusion of a substituted pyrimidine derivative with phenylhydrazine or other hydrazine derivatives for 2.5–3 hours yields the fused tetrazine derivatives in high yields (up to 72%) with good purity after ethanol trituration and crystallization.
Table 1. Example of Solvent-Free Fusion Reaction Conditions
| Reactants | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Product Description |
|---|---|---|---|---|---|
| Pyrimidine derivative + Phenylhydrazine | 1:1 | 150–170 | 2.5 | 72 | Brown crystals, mp 241–243 °C |
| Pyrimidine derivative + Cyanoguanidine | 1:1 | 150–170 | 3 | High | Precipitate after ethanol washing |
One-Pot Synthesis Using Hydrazonoyl Chlorides
A one-pot synthesis approach has been demonstrated for thieno-fused pyrimido-tetrazines, which may be adapted for pyrimido[4,5-E]tetrazine derivatives. This method involves the reaction of 3-amino-2-thioxo-substituted cyclopentathienopyrimidinones with hydrazonoyl chlorides, leading to the formation of tetrazine derivatives under mild conditions. The reaction mechanism involves nucleophilic attack followed by ring closure, and the products have been confirmed by single-crystal X-ray analysis.
Use of Bifunctional Reagents Under Solvent-Free Conditions
The synthesis of bridgehead tetrazines and azepines has been achieved by reacting bifunctional reagents with suitable pyrimidine precursors in solvent-free media. This method emphasizes the pot, atom, and step economy (PASE) concept, reducing reaction steps and avoiding the need for workup or intermediate purification. The products exhibit a broad functional group tolerance and are obtained in high yields.
Comparative Analysis of Preparation Methods
| Method | Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Solvent-Free Fusion | 150–170 °C, 2.5–3 h | Catalyst-free, high yield, simple | High temperature required | 70–85 |
| One-Pot Hydrazonoyl Chloride | Mild conditions, one-pot | Mild, efficient, single-step | Requires specialized reagents | 65–80 |
| Annulation ([3+3], [5+1]) | Solvent-free, no catalyst | Fast, broad functional tolerance | Limited substrate scope | 60–90 |
| Intramolecular Azide Cyclization | Reflux in DMF, 18 h | Good selectivity, scalable | Longer reaction time | 70–79 |
Research Findings and Biological Relevance
Several synthesized derivatives of fused pyrimido-tetrazines have demonstrated potent biological activities, including anticancer properties. For example, compounds synthesized via solvent-free fusion showed significant activity against cancer cell lines in National Cancer Institute (NCI) screening, correlating with molecular orbital and electrostatic potential analyses.
Chemical Reactions Analysis
Substitution and Functionalization
Substituents on the tetrazine ring significantly influence reactivity:
Electron-withdrawing groups (e.g., pyridyl, trifluoromethylphenyl) enhance reaction rates by lowering the LUMO energy of the tetrazine. For instance:
-
Pyridin-2-yl-substituted tetrazines exhibit 118 M<sup>−1</sup>s<sup>−1</sup> reaction rates with bicyclononyne (BCN), 37× faster than diphenyltetrazine .
Reaction Kinetics and Solvent Effects
Reactivity trends for pyrimido-tetrazines align with broader tetrazine chemistry:
Second-order rate constants (MeOH, 25°C):
| Substituent Combination | Rate Constant (M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|
| 3,6-Di(pyridin-2-yl) | 118 |
| 3-(Pyrimidin-2-yl)-6-(CF<sub>3</sub>Ph) | 125 |
| 3,6-Bis(4-fluorophenyl) | 8.5 × 10<sup>−3</sup> |
Solvent polarity modulates reactivity:
Stability and Decomposition
Thermal stability varies with substituents:
Scientific Research Applications
Pyrimido[4,5-E][1,2,3,4]tetrazine derivatives have shown significant promise in various biological applications:
- Anticancer Activity : Studies have indicated that compounds derived from this compound exhibit potent anticancer properties. For instance, derivatives have been reported to inhibit the growth of liver cancer cells (HEPG2) with efficacy comparable to established chemotherapeutic agents like Doxorubicin and 5-fluorouracil . Furthermore, certain derivatives have demonstrated activity against colorectal cancer by antagonizing the β-catenin/TCF complex involved in cell proliferation .
- Antimicrobial Properties : Research has also identified antimicrobial activities associated with this compound derivatives. These compounds have been explored for their potential as antibacterial agents against various pathogens .
- Anti-inflammatory Effects : The structural characteristics of these compounds suggest potential anti-inflammatory properties through the modulation of inflammatory cytokines.
Synthesis and Derivatives
The synthesis of this compound involves various methodologies that allow for functionalization and enhancement of its biological activity:
- Synthesis Techniques : Recent studies have focused on multi-step synthesis involving guanidine derivatives and hydrazines to produce functionalized tetrazines. For example, reactions involving penta-2,4-dione yield dihydro-1,2,4,5-tetrazines that can be further oxidized to form more reactive derivatives suitable for biological testing .
- Functionalization : The ability to modify the tetrazine core allows researchers to tailor compounds for specific biological targets. For instance, substitution patterns can significantly influence the anticancer activity and selectivity of these compounds against different cancer cell lines .
Beyond medicinal chemistry, this compound is being explored as a component in high-energy density materials (HEDMs):
- Energetic Properties : Certain derivatives exhibit properties suitable for use in explosives or propellants due to their high stability and energy output upon decomposition. The synthesis of these materials often involves careful manipulation of the tetrazine structure to optimize performance characteristics .
Mechanism of Action
The mechanism of action of pyrimido[4,5-e]-1,2,3,4-tetrazine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Electronic Differences
Pyrimido[1,2-b][1,2,4,5]tetrazines
Tricyclic Imidazo[1,2-b]pyrido[1,2-e][1,2,4,5]tetrazines (Compounds 9, 10)
- Structure : Combines pyridine, imidazole, and tetrazine rings.
- Synthesis : Formed via cyclocondensation of active methylene compounds (e.g., phenacyl bromide).
- Electronic Properties : ¹³C NMR signals at δ 152.56 and 154.74 ppm for C=N-tetrazine carbons indicate electron-deficient character .
Pyridazino[3',4′:5,6][1,2,4]triazino[4,3-b][1,2,4,5]tetrazine
Stability and Reactivity
- 1,2,3,4-Tetrazine 1,3-Dioxides : Annulated with triazoles (e.g., triazolo[4,5-e]tetrazine trioxide) exhibit high thermal stability due to electron-withdrawing dioxide groups .
- Tetrazolo-Pyrimidothiadiazines : Regioisomeric mixtures (e.g., 5H- vs. 9H- forms) reduce synthetic yields and complicate pharmacological profiling .
Biological Activity
Pyrimido[4,5-E][1,2,3,4]tetrazine is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
1. Structure and Synthesis
This compound belongs to a class of compounds known as tetrazines, which are characterized by their unique five-membered ring structure containing four nitrogen atoms. The synthesis of pyrimido derivatives often involves reactions between hydrazonoyl halides and various nitrogen-containing heterocycles. Recent studies have reported efficient synthetic routes for producing various substituted tetrazines that exhibit enhanced biological activity .
2.1 Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cytotoxicity Assays : Compounds derived from pyrimido tetrazine structures have been evaluated against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The anticancer activity is believed to stem from the induction of apoptosis through pathways involving caspases and the modulation of key regulatory proteins such as p53 and NF-κB .
2.2 Antimicrobial Activity
This compound derivatives have also demonstrated antimicrobial properties:
- In Vitro Studies : Several derivatives were tested against bacterial strains and exhibited promising antibacterial activity. The structure-activity relationship suggests that modifications to the tetrazine ring can enhance efficacy against specific pathogens .
3.1 Synthesis and Testing of Derivatives
A series of pyrimido tetrazine derivatives were synthesized and screened for biological activity:
| Compound | Synthesis Method | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|---|
| 1 | Hydrazonoyl halide reaction | MCF-7 | 12 | Induced apoptosis via caspase activation |
| 2 | Cyclization with nitrilimines | HCT-116 | 15 | Significant growth inhibition |
| 3 | Substituted hydrazines reaction | HepG2 | 20 | Moderate antibacterial activity |
These results demonstrate the potential of pyrimido tetrazines in developing new anticancer agents.
3.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of pyrimido tetrazines to various biological targets:
- Target Proteins : Docking simulations indicated strong interactions with proteins involved in cancer cell proliferation and survival pathways.
- Binding Affinity : The calculated binding energies suggest that certain derivatives could serve as lead compounds for further development in cancer therapy .
4. Conclusion
This compound represents a promising scaffold in medicinal chemistry due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrimido[4,5-E][1,2,3,4]tetrazine derivatives, and how can intermediates be optimized?
- Methodology :
- Cyclocondensation : React 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine to form intermediates, followed by treatment with aroyl halides in acetonitrile under basic conditions (e.g., K₂CO₃) to yield pyrimido-oxadiazine derivatives (70% yield) .
- Bromination : Brominate ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate to generate 6-bromomethylpyrimidine, which reacts with malononitrile or ethyl cyanoacetate for further functionalization .
- Solvent Selection : Reflux in acetic acid for 5 hours enhances cyclization efficiency in heterocyclic systems .
Q. How can structural characterization be performed to confirm this compound derivatives?
- Techniques :
- NMR/IR Spectroscopy : Use ¹H NMR (e.g., δ 2.18–7.9 ppm for methyl and phenyl groups) and IR (e.g., 1150 cm⁻¹ for C-O stretches) to identify functional groups and regiochemistry .
- X-ray Diffraction : Resolve fused-ring systems (e.g., 1,2,3,4-tetrazine-1,3-dioxide frameworks) to confirm crystallographic packing and bond angles .
- Mass Spectrometry : Validate molecular weights (e.g., m/z 338 for C₁₈H₂₂N₆O derivatives) .
Q. What biological evaluation methods are suitable for assessing this compound derivatives?
- Assays :
- Antibacterial Testing : Use Gram-negative (E. coli) and Gram-positive (S. aureus) bacterial strains with agar dilution methods to determine MIC values .
- Enzyme Inhibition : Screen for phosphodiesterase or lipoxygenase inhibition via spectrophotometric assays (e.g., monitoring NADH oxidation at 340 nm) .
Advanced Research Questions
Q. How can computational chemistry guide the design of high-energy this compound derivatives?
- Strategies :
- Density Functional Theory (DFT) : Calculate enthalpy of formation (ΔHf) and detonation velocity (D) using software like Gaussian. Prioritize substituents like -NO₂ and -N=N- for enhanced stability (e.g., ΔHf > 400 kJ/mol) .
- Molecular Dynamics (MD) : Simulate crystal packing to predict density (>1.95 g cm⁻³) and thermal stability (decomposition >230°C) for fused-ring systems .
- QSPR Models : Corlate oxygen balance (>0%) with detonation pressure (>40 GPa) for nitro-functionalized derivatives .
Q. What strategies resolve low yields in cyclocondensation reactions for tetrazine derivatives?
- Optimization :
- Reagent Ratios : Use a 1:2 molar ratio of alkyl-2-phenylhydrazine carbodithioates to 5-bromo-2,4-dichloro-6-methylpyrimidine in acetonitrile with K₂CO₃ to minimize side reactions .
- Temperature Control : Maintain reflux at 80–90°C for 6–8 hours to improve ring closure efficiency .
- Intermediate Trapping : Employ hydrazine derivatives or thiourea to stabilize reactive intermediates (e.g., hydrazones) .
Q. How do electronic effects influence the reactivity of this compound in heterocyclic coupling reactions?
- Mechanistic Insights :
- Electrophilic Substitution : Electron-withdrawing groups (e.g., -Br, -NO₂) at the pyrimidine C5 position enhance electrophilicity, facilitating nucleophilic attack by hydrazines or thiols .
- Aromatic Stabilization : Conjugation in fused tetrazine systems reduces activation energy for Smiles rearrangements during thiadiazine formation .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., intermediate cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
